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Compound of Interest

Compound Name: 4-Bromo-2'-chlorobenzophenone

CAS No.: 464190-33-8

Cat. No.: B1280358

Get Quote

Executive Summary
4-Bromo-2'-chlorobenzophenone (CAS: 464190-33-8) represents a "privileged scaffold" in

medicinal chemistry due to its orthogonal reactivity profile. Unlike symmetric benzophenones,

this building block offers three distinct points of diversification that can be addressed

sequentially:

The Aryl Bromide (C4): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki,

Buchwald-Hartwig).

The Ketone (C=O): A pro-chiral center amenable to asymmetric reduction or nucleophilic

addition.

The Aryl Chloride (C2'): A latent electrophile, sterically hindered and less reactive, serving as

a secondary functionalization site or a stable lipophilic anchor.
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This guide outlines protocols for leveraging these features to synthesize high-value

pharmacophores found in antihistamines, CNS-active agents, and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property Specification

Chemical Name 4-Bromo-2'-chlorobenzophenone

CAS Number 464190-33-8

Molecular Formula C₁₃H₈BrClO

Molecular Weight 295.56 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 74–78 °C

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

Key Hazards Irritant (Skin/Eye), Aquatic Toxicity

Strategic Reactivity Map
The utility of this scaffold lies in the Selectivity Hierarchy. The rate of oxidative addition of

Palladium(0) to aryl halides follows the order I > Br > Cl. This allows the researcher to modify

the 4-position (Br) exclusively, leaving the 2'-position (Cl) intact for later stages.

4-Bromo-2'-chlorobenzophenone

Suzuki/Buchwald Coupling
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Asymmetric Reduction
(Stereocenter Formation)
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Figure 1: Orthogonal reactivity map demonstrating the three distinct handles for chemical

modification.

Application 1: Chemoselective Suzuki-Miyaura
Coupling
Objective: To functionalize the C4 position with an aryl or heteroaryl group while preserving the

C2'-chlorine atom.

Scientific Rationale: The bond dissociation energy of Ar-Br (approx. 81 kcal/mol) is significantly

lower than Ar-Cl (approx. 96 kcal/mol). By using a standard Pd(0) catalyst without specialized

electron-rich ligands (which might activate the chloride), we achieve >98% chemoselectivity.

Protocol A: C4-Arylation
Reagents:

4-Bromo-2'-chlorobenzophenone (1.0 equiv)

Arylboronic acid (1.1 equiv)

Pd(PPh₃)₄ (3-5 mol%)

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with the benzophenone derivative, arylboronic acid, and

Pd(PPh₃)₄.

Inertion: Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent

homocoupling of boronic acids).

Solvent Addition: Add degassed Toluene/Ethanol and the aqueous Na₂CO₃ solution via

syringe.
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Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 4–6 hours.

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should

disappear; the mono-coupled product will be more polar.

Workup: Cool to RT. Dilute with water and extract with EtOAc (x3). Wash combined organics

with brine, dry over MgSO₄, and concentrate.

Purification: Flash chromatography on silica gel.

Expert Tip: If the 2'-Cl position shows signs of reactivity (minor byproduct), switch the base to

K₃PO₄ and reduce temperature to 60°C.

Application 2: Enantioselective Ketone Reduction
(CBS)
Objective: To convert the prochiral ketone into a chiral benzhydrol, a pharmacophore common

in antihistamines (e.g., carbinoxamine analogs).

Scientific Rationale: The 2'-chloro substituent provides significant steric differentiation between

the two aryl rings (Ortho-substituted vs. Para-substituted). This steric bulk enhances the

enantioselectivity when using the Corey-Bakshi-Shibata (CBS) catalyst, as the catalyst can

more effectively discriminate between the "large" (2'-Cl ring) and "small" (4-Br ring) faces.

Protocol B: Asymmetric Reduction
Reagents:

(R)-Me-CBS (oxazaborolidine catalyst) (10 mol%)

Borane-THF complex (BH₃·THF) (0.6 equiv)

Solvent: Anhydrous THF

Step-by-Step Methodology:

Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS in

anhydrous THF.
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Activation: Add the BH₃·THF solution to the catalyst at RT and stir for 15 mins.

Addition: Cool the mixture to -20°C. Slowly add a solution of 4-Bromo-2'-
chlorobenzophenone in THF dropwise over 30 minutes. Slow addition is crucial to maintain

high ee%.

Quench: Once TLC indicates consumption, carefully quench with MeOH (gas evolution will

occur).

Workup: Concentrate the solvent, redissolve in Et₂O, and wash with 1N HCl (to remove

catalyst) and saturated NaHCO₃.

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H

column).

Step 1: Catalyst Activation
(R)-Me-CBS + BH3·THF

Step 2: Substrate Addition
(-20°C, Slow Dropwise)

Step 3: Hydride Transfer
(Face-Selective Attack)

Step 4: Methanol Quench
(Liberate Boron)

Click to download full resolution via product page

Figure 2: Workflow for the enantioselective reduction process.

Application 3: Divergent Synthesis via Grignard
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Objective: Synthesis of tertiary alcohols or subsequent cyclization to tricyclic structures (e.g.,

dibenzoxepines).

Protocol C: Grignard Addition

Reagent: Prepare a Grignard reagent (e.g., Methylmagnesium bromide or a functionalized

alkyl chain) in Et₂O.

Reaction: Cool the benzophenone solution (in Et₂O) to 0°C. Add the Grignard reagent (1.2

equiv).

Note: The 2'-Cl substituent may exert an inductive effect, slightly increasing the

electrophilicity of the carbonyl carbon, but also providing steric hindrance. Allow the reaction

to warm to RT to ensure completion.

Safety & Handling
Handling: 4-Bromo-2'-chlorobenzophenone is an irritant. Use standard PPE (gloves,

goggles, lab coat).

Palladium Residues: Pd-catalyzed reactions leave heavy metal residues. Use a metal

scavenger (e.g., SiliaMetS®) during purification for pharmaceutical grade intermediates.

Borane Safety: BH₃·THF is pyrophoric and generates hydrogen gas upon quenching.

Perform all reductions in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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